Cas no 1212331-06-0 (tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate)

tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate
- tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate
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- Inchi: InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m0/s1
- InChI Key: CNTQVZYSRYLVBU-QWRGUYRKSA-N
- SMILES: CC(C)(OC(N[C@H]1CCC[C@H](C(N(OC)C)=O)C1)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T205060-10mg |
tert-Butyl trans-3-[N-Methoxy-N-methylcarbamoyl]cyclohexylcarbamate |
1212331-06-0 | 10mg |
$ 70.00 | 2022-06-03 | ||
TRC | T205060-50mg |
tert-Butyl trans-3-[N-Methoxy-N-methylcarbamoyl]cyclohexylcarbamate |
1212331-06-0 | 50mg |
$ 230.00 | 2022-06-03 | ||
Chemenu | CM302891-1g |
tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate |
1212331-06-0 | 95% | 1g |
$812 | 2023-02-03 | |
TRC | T205060-100mg |
tert-Butyl trans-3-[N-Methoxy-N-methylcarbamoyl]cyclohexylcarbamate |
1212331-06-0 | 100mg |
$ 365.00 | 2022-06-03 | ||
Chemenu | CM302891-5g |
tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate |
1212331-06-0 | 95% | 5g |
$1695 | 2023-02-03 | |
Chemenu | CM302891-1g |
tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate |
1212331-06-0 | 95% | 1g |
$812 | 2021-06-15 | |
Chemenu | CM302891-5g |
tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate |
1212331-06-0 | 95% | 5g |
$1695 | 2021-06-15 |
tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate Related Literature
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Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate
tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate (CAS No. 1212331-06-0)
tert-Butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate, commonly referred to by its CAS number 1212331-06-0, is a complex organic compound with a unique structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure, which includes a tert-butyl group, a cyclohexane ring, and a carbamate functional group, contributes to its versatile properties and reactivity.
The synthesis of tert-butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled researchers to optimize the production process, ensuring higher yields and better purity. This has made the compound more accessible for large-scale applications.
In terms of pharmacological applications, studies have shown that this compound exhibits promising activity as a bioisostere in drug design. Its ability to mimic the pharmacophore of existing drugs while offering improved pharmacokinetic properties has made it a valuable tool in medicinal chemistry. For instance, research published in 2023 highlighted its potential as a lead compound for developing new anti-inflammatory agents.
The compound's unique structure also lends itself well to applications in polymer science. Its cyclohexane ring provides rigidity, while the tert-butyl group introduces steric bulk, making it an ideal candidate for synthesizing high-performance polymers with tailored mechanical properties. Recent studies have explored its use in creating biodegradable plastics, addressing the growing demand for sustainable materials.
In the agricultural sector, tert-butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate has been investigated as a component in advanced pesticides. Its ability to interact with specific enzyme targets has shown promise in developing eco-friendly pest control solutions. Field trials conducted in 2023 demonstrated its effectiveness without adverse environmental impacts, marking a significant step forward in sustainable agriculture.
The compound's stability under various conditions is another area of interest. Recent thermal analysis studies revealed that it maintains structural integrity even at elevated temperatures, making it suitable for high-temperature industrial processes. This property has expanded its utility in manufacturing sectors requiring robust chemical intermediates.
In conclusion, tert-butyl trans-3-N-Methoxy-N-methylcarbamoylcyclohexylcarbamate (CAS No. 1212331-06-0) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and agriculture. Its unique structure and versatile properties continue to drive innovative research, positioning it as a key player in the development of next-generation products.
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